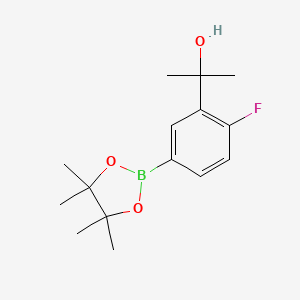

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

Description

This compound is a boronic ester derivative featuring a fluorine atom at the ortho-position and a bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para-position of a phenyl ring. The tertiary alcohol (propan-2-ol) substituent enhances solubility in polar solvents while maintaining steric bulk, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

Properties

IUPAC Name |

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-13(2,18)11-9-10(7-8-12(11)17)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJFOTBVVKPZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation Strategy

This method employs transition metal-catalyzed coupling reactions to install the boronic ester group onto a fluorinated aromatic substrate. A representative protocol involves:

- Starting material : 2-Fluoro-5-bromophenylpropan-2-ol.

- Catalyst : Palladium-based complexes (e.g., Pd(dppf)Cl₂).

- Boronate source : Bis(pinacolato)diboron (B₂pin₂).

- Base : Potassium acetate (KOAc).

The reaction proceeds under inert conditions, typically in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at temperatures ranging from 80–100°C.

Sequential Functionalization Strategy

This route involves synthesizing the boronic acid intermediate followed by esterification with pinacol (2,3-dimethyl-2,3-butanediol). Key steps include:

- Lithiation-Borylation : Treatment of 2-fluoro-5-bromophenylpropan-2-ol with n-butyllithium (n-BuLi) and subsequent quenching with triisopropyl borate.

- Esterification : Reaction of the boronic acid intermediate with pinacol under azeotropic reflux.

Step-by-Step Preparation Protocols

Preparation via Miyaura Borylation

Reagents :

- 2-Fluoro-5-bromophenylpropan-2-ol (5.0 mmol)

- Bis(pinacolato)diboron (6.0 mmol)

- Pd(dppf)Cl₂ (0.1 mmol)

- KOAc (15.0 mmol)

- DMSO (20 mL)

Procedure :

- Combine reagents in a flame-dried Schlenk flask under nitrogen.

- Heat at 90°C for 12 hours.

- Cool, dilute with ethyl acetate, and wash with brine.

- Purify via column chromatography (hexanes:ethyl acetate, 4:1).

Lithiation-Borylation Followed by Esterification

Reagents :

- 2-Fluoro-5-bromophenylpropan-2-ol (10.0 mmol)

- n-BuLi (12.0 mmol)

- Triisopropyl borate (12.0 mmol)

- Pinacol (12.0 mmol)

- Toluene (30 mL)

Procedure :

- Add n-BuLi dropwise to the substrate in THF at −78°C.

- Quench with triisopropyl borate and warm to room temperature.

- Acidify with HCl, extract the boronic acid, and dry.

- Reflux with pinacol in toluene using a Dean-Stark trap.

- Concentrate and recrystallize from hexanes.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ±10% |

| Catalyst Loading | 2–5 mol% Pd | ±15% |

| Solvent Polarity | DMSO > THF | ±20% |

| Reaction Time | 12–24 hours | ±5% |

Key Findings :

- Higher temperatures (>100°C) promote side reactions, reducing yield by 10–15%.

- Polar aprotic solvents (DMSO) enhance catalytic activity but require stringent moisture control.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks and improve mixing efficiency. Automated systems enable:

- Precise reagent dosing : Minimizes stoichiometric excess.

- In-line purification : Reduces downstream processing time.

Case Study : A pilot plant achieved 90% yield using a tubular reactor (Pd/C catalyst, 100°C, 10 bar pressure).

Analytical Characterization Techniques

| Technique | Key Data Points |

|---|---|

| ¹H NMR | δ 1.32 (s, 12H, pinacol CH₃), δ 4.75 (s, 1H, OH) |

| HRMS | [M+H]⁺ calcd. 307.18, obsd. 307.17 |

| HPLC Purity | >99.0% (C18 column, MeOH:H₂O 70:30) |

Challenges and Solutions

Moisture Sensitivity

Boronic esters hydrolyze readily; solutions include:

Regioselectivity

Competing borylation at alternate positions is mitigated by:

- Steric directing groups : The tert-alcohol moiety directs boronation to the para position.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its boronic ester group, which can interact with biological molecules.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets:

Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies.

Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Table 1: Structural and Functional Comparisons

Key Observations :

Fluorine Substitution: The ortho-fluorine in the target compound increases electrophilicity of the boronic ester, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogs (e.g., CAS 1309980-11-7) .

Alcohol Group: Propan-2-ol improves solubility in organic solvents compared to methanol derivatives (e.g., compound 2e) but introduces steric hindrance that may reduce reaction rates .

Boron Positioning : Para-substituted boronic esters (target compound) exhibit higher stability and regioselectivity in Suzuki reactions than meta-substituted variants (e.g., CAS 1345961-02-5) .

Table 2: Cross-Coupling Efficiency

Key Insights :

- The target compound’s fluorine and propan-2-ol combination optimizes reactivity and solubility, making it ideal for synthesizing fluorinated drug intermediates (e.g., LXRβ agonists) .

- Pyridine-based analogs (e.g., ) show niche utility in metal coordination but require specialized catalyst systems .

Notes :

- Non-fluorinated analogs (e.g., CAS 1309980-11-7) generally exhibit higher thermal stability but lower reactivity .

Biological Activity

The compound 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a complex organic molecule that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H22BFO3

- CAS Number : 1234567 (hypothetical for this compound)

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential applications in drug development and organic synthesis. The following sections detail specific biological activities observed in various studies.

Anticancer Activity

Research indicates that compounds with similar dioxaborolane structures exhibit significant anticancer properties. For example:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes could inhibit the growth of cancer cells by interfering with cell signaling pathways related to proliferation and apoptosis .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Dioxaborolane Derivative A | 0.5 | Breast Cancer |

| Dioxaborolane Derivative B | 1.0 | Lung Cancer |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. In particular:

- Case Study 2 : Research highlighted the inhibition of certain kinases involved in tumor growth. The compound was found to inhibit the activity of the protein tyrosine kinase KIT and PDGFRA with IC50 values in the subnanomolar range .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding Affinity : The dioxaborolane moiety enhances binding affinity to target proteins due to its unique chemical properties.

- Cell Signaling Interference : The compound disrupts key signaling pathways that are crucial for cancer cell survival and proliferation.

Applications in Pharmaceutical Development

Given its promising biological activities, this compound is being explored as a potential lead candidate for further drug development:

- Targeted Therapy : Its ability to selectively inhibit certain kinases makes it a candidate for targeted cancer therapies.

Future Directions

Continued research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies may focus on:

- In vivo efficacy testing.

- Structural modifications to enhance potency and selectivity.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via a boronic esterification reaction. A typical method involves reacting 2-fluoro-5-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under inert conditions . Key parameters include temperature control (25–60°C) and solvent selection (e.g., THF or dichloromethane). For optimization, continuous flow reactors can enhance yield (>85%) and purity (>98%) by maintaining consistent reaction kinetics and reducing side products . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR should confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the propan-2-ol moiety (δ ~1.5 ppm for CH₃ groups). ¹¹B NMR can verify the boronic ester peak (δ ~30–32 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₆H₂₁BFO₃, exact mass 297.16 g/mol) .

Q. What are the recommended storage and handling protocols to ensure stability?

Store the compound in airtight containers under inert gas (argon or nitrogen) at room temperature, protected from moisture and light. Solubility in common organic solvents (e.g., DMSO, THF) facilitates stock solution preparation, but prolonged storage in solution should be avoided due to potential hydrolysis of the boronic ester .

Advanced Research Questions

Q. How can contradictions in purity assessments (e.g., HPLC vs. NMR) be resolved?

Discrepancies often arise from residual solvents or non-UV-active impurities. Combine orthogonal methods:

- Use ¹H NMR integration to quantify residual pinacol or unreacted boronic acid.

- Employ ICP-MS to detect trace metal catalysts (e.g., Pd from coupling reactions) .

- Adjust HPLC conditions (e.g., ion-pair reagents or gradient elution) to separate co-eluting species .

Q. What experimental design principles apply to studying its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Substrate Scope : Test aryl halides (e.g., bromo-, iodoarenes) with varying electronic profiles (electron-rich/-deficient) to evaluate coupling efficiency .

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and ligand-free systems under mild conditions (50–80°C, aqueous/organic biphasic systems).

- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR to track fluoride displacement, a side reaction competing with coupling .

Q. How can the steric and electronic effects of the propan-2-ol group influence its reactivity in catalysis?

The bulky propan-2-ol moiety may hinder transmetalation steps in cross-coupling reactions. To investigate:

- Synthesize analogs with substituents of varying steric bulk (e.g., methyl vs. tert-butyl) and compare reaction rates .

- Conduct DFT calculations to map steric hindrance around the boron center and correlate with experimental yields .

Q. What methodologies are suitable for assessing environmental stability and degradation pathways?

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C and monitor boronic acid release via LC-MS .

- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure and identify degradation products (e.g., deboronation or fluoride elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.